SHP099 hydrochloride

Description

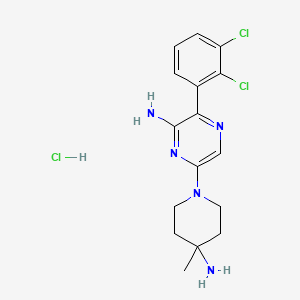

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQHYRFUYAXWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SHP099 Hydrochloride: A Deep Dive into the Allosteric Inhibition of SHP2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: SHP2, a Pivotal Node in Cellular Signaling and a Prime Oncogenic Target

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] SHP2 is ubiquitously expressed and is integral to the regulation of cell survival, proliferation, and differentiation, primarily through the activation of the RAS-ERK signaling pathway.[1][2] Due to its central role, dysregulation of SHP2 activity, often through activating mutations, is implicated in developmental disorders like Noonan syndrome and various malignancies, including leukemia, lung cancer, and breast cancer.[3][4] This has established SHP2 as a compelling therapeutic target in oncology.[3][5]

The Dawn of a New Inhibitory Paradigm: The Discovery of SHP099

Historically, developing potent and selective inhibitors for protein tyrosine phosphatases has been a significant challenge due to the highly conserved and positively charged nature of their active sites.[6] The breakthrough in SHP2 inhibition came with the discovery of SHP099, a first-in-class, potent, and orally bioavailable allosteric inhibitor.[1][] SHP099 represents a paradigm shift from competitive, active-site inhibitors to a more selective mode of action.

Core Mechanism of Action: Allosteric Stabilization of the Auto-inhibited Conformation

In its inactive state, SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[8] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates the phosphatase.

SHP099 exerts its inhibitory effect through a unique allosteric mechanism. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1][9][10] This binding acts as a "molecular glue," stabilizing SHP2 in its closed, auto-inhibited conformation.[11][12] By locking the enzyme in this inactive state, SHP099 prevents the catalytic site from accessing its substrates, thereby inhibiting its downstream signaling functions.[1]

Visualizing the Mechanism: SHP2 Inhibition by SHP099

Caption: SHP099 binds to an allosteric site on SHP2, stabilizing its auto-inhibited conformation and preventing its activation.

Downstream Signaling Consequences: Suppression of the RAS-ERK Pathway

The primary consequence of SHP099-mediated SHP2 inhibition is the suppression of the RAS-ERK (MAPK) signaling cascade.[1][9] By preventing SHP2 from dephosphorylating its substrates, SHP099 effectively blocks the signal relay from RTKs to RAS, leading to a reduction in ERK phosphorylation (p-ERK).[13] This inhibition of a key proliferation and survival pathway is the foundation of SHP099's anti-tumor activity in cancers driven by RTK signaling.[1][10]

Signaling Pathway Overview: SHP099's Impact on RAS-ERK

Caption: SHP099 inhibits SHP2, thereby blocking the activation of the downstream RAS-ERK pathway, a key driver of cell proliferation.

Quantitative Profile of SHP099 Hydrochloride

| Parameter | Value | Reference |

| Biochemical IC50 (SHP2) | 0.071 µM | [1] |

| Cellular p-ERK IC50 | ~0.25 µM (in SHP2-dependent cells) | [13] |

| Cell Proliferation IC50 | 1.4 µM (KYSE-520 cells) | [13] |

| Oral Bioavailability (Mouse) | 46% | [13] |

Experimental Protocols for Characterizing SHP099 Activity

Biochemical SHP2 Phosphatase Activity Assay

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of SHP099 on SHP2.

Principle: The assay measures the dephosphorylation of a fluorogenic substrate by SHP2. Inhibition of this activity by SHP099 results in a decreased fluorescent signal.

Materials:

-

Recombinant human SHP2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

SHP099 hydrochloride (or other test compounds)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of SHP099 in DMSO, and then dilute further in assay buffer.

-

Add 5 µL of the diluted SHP099 or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 10 µL of recombinant SHP2 enzyme (final concentration ~0.5 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM).

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Determine the percent inhibition for each SHP099 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the SHP099 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Western Blot Assay for p-ERK Inhibition

This protocol describes how to assess the effect of SHP099 on the phosphorylation of ERK in a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates after treatment with SHP099. A reduction in the p-ERK/total ERK ratio indicates inhibition of the RAS-ERK pathway.

Materials:

-

SHP2-dependent cancer cell line (e.g., KYSE-520, MDA-MB-468)

-

Cell culture medium and supplements

-

SHP099 hydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of SHP099 or vehicle control for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.

Experimental Workflow Visualization

Caption: A typical experimental cascade for the preclinical evaluation of SHP099, from biochemical activity to in vivo efficacy.

Therapeutic Implications and Future Directions

The discovery of SHP099 has validated SHP2 as a druggable target in oncology.[1] Its mechanism of action makes it particularly relevant for cancers driven by RTK hyperactivation.[14] Furthermore, SHP099 has shown promise in overcoming adaptive resistance to other targeted therapies, such as MEK inhibitors.[15]

Beyond its direct anti-tumor effects, SHP2 inhibition has also been shown to modulate the tumor microenvironment and enhance anti-tumor immunity.[11] SHP2 is a key mediator in the PD-1 immune checkpoint pathway, and its inhibition can augment T-cell responses.[1][11] This has led to clinical investigations of SHP2 inhibitors, including next-generation compounds like TNO155, both as monotherapies and in combination with immunotherapy.[]

However, challenges remain. Acquired resistance to SHP2 inhibitors can emerge, for instance, through feedback activation of the targeted pathway.[16][17] Understanding these resistance mechanisms is crucial for the development of effective combination strategies and next-generation inhibitors.

Conclusion

SHP099 hydrochloride is a pioneering small molecule that has fundamentally changed the landscape of PTP-targeted drug discovery. Its novel allosteric mechanism of action, which stabilizes the auto-inhibited conformation of SHP2, provides a highly selective means to suppress the oncogenic RAS-ERK signaling pathway. The in-depth understanding of its mechanism, facilitated by the experimental approaches detailed in this guide, continues to pave the way for the development of new and improved therapies targeting SHP2 for the treatment of cancer and other diseases.

References

-

Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]

-

Li, Y., Zhang, H., & Zhang, Z. Y. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Biomolecular Structure and Dynamics, 39(1), 253-263. [Link]

-

Pai, G., Paskaleva, E. E., & Paes, C. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancers, 13(16), 4059. [Link]

-

News-Medical. (2021). Scientists decode activation mechanism of SHP2 protein that can trigger cancer. [Link]

-

Zhang, J., Zhang, F., & Li, X. (2018). Functions of Shp2 in cancer. Journal of cellular and molecular medicine, 22(5), 2565–2573. [Link]

-

Zhang, J., Zhang, F., & Li, X. (2018). Functions of Shp2 in cancer. ProQuest. [Link]

-

Nichols, R. J., Haderk, F., Stahlhut, C., Schulze, C. J., Hemmati, G., Wildes, D., ... & Qu, J. (2018). Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS-mutant cancers. Molecular cancer therapeutics, 17(10), 2099-2110. [Link]

-

Ran, H., Tsutsumi, R., Araki, T., & Neel, B. G. (2022). A comprehensive review of SHP2 and its role in cancer. Cell communication and signaling, 20(1), 1-25. [Link]

-

Wong, D. J., Robert, L., & Ribas, A. (2019). Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. Clinical Cancer Research, 25(5), 1563-1574. [Link]

-

Nichols, R. J., Haderk, F., Stahlhut, C., Schulze, C. J., Hemmati, G., Wildes, D., ... & Qu, J. (2018). Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers. Molecular Cancer Therapeutics, 17(10), 2099-2110. [Link]

-

Zhao, M., Li, L., Liu, Y., Zhang, Y., Shen, Y., & Wang, J. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta pharmaceutica Sinica B, 8(5), 773-781. [Link]

-

LaRochelle, J. R., Fodor, M., Geda, P., & Mapp, A. K. (2018). NMR and crystallographic analyses of the binding of SHP099 to SHP2 variants. ResearchGate. [Link]

-

Chen, D., Li, Y., & Zhang, Z. Y. (2017). Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099. Leukemia, 31(4), 1013–1016. [Link]

-

Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Novartis OAK. [Link]

-

RCSB PDB. (2016). 5EHR: Non-receptor Protein Tyrosine Phosphatase SHP2 in Complex with Allosteric Inhibitor SHP099. [Link]

-

Quadros, A. M., Tug S. K., & DeAngelo, D. J. (2021). Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD–Driven AML. Cancer Research, 81(16), 4341-4353. [Link]

-

Fedele, C., Li, S., Chen, Z., Toth, J. A., & Roberts, T. M. (2018). SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models. Cancer discovery, 8(10), 1230-1243. [Link]

-

LaRochelle, J. R., Fodor, M., Geda, P., & Mapp, A. K. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature communications, 9(1), 1-13. [Link]

-

Li, S., Chen, Z., & Roberts, T. M. (2021). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. JCI insight, 6(11). [Link]

-

LaRochelle, J. R., Fodor, M., Geda, P., & Mapp, A. K. (2018). Allosteric inhibition of SHP2 is influenced by cancer mutations and activating ligands in vitro. ResearchGate. [Link]

-

Li, S., Chen, Z., & Roberts, T. M. (2021). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation. [Link]

-

Ahmed, Z., & Zhang, Z. Y. (2025). Structural Insights into the Binding Modes of SHP2 Allosteric Inhibitors. ResearchGate. [Link]

-

AACR. (2019). Abstract 3123: Targeting SHP2 and RAS MAPK pathway in neuroblastoma. [Link]

-

LaRochelle, J. R., Fodor, M., Geda, P., & Mapp, A. K. (2018). The open conformation of SHP2 E76K is closed by SHP099. ResearchGate. [Link]

-

Martinez, N. C., & Roberts, T. M. (2020). NRAS Status Determines Sensitivity to SHP2 Inhibitor Combination Therapies Targeting the RAS–MAPK Pathway in Neuroblastoma. Cancer Research, 80(16), 3467-3479. [Link]

-

Hao, Y., & Zhang, Z. Y. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. Oncotarget, 11(4), 371. [Link]

-

Hao, Y., & Zhang, Z. Y. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. PMC. [Link]

Sources

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functions of Shp2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functions of Shp2 in cancer - ProQuest [proquest.com]

- 5. news-medical.net [news-medical.net]

- 6. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]

- 10. rcsb.org [rcsb.org]

- 11. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. oncotarget.com [oncotarget.com]

SHP099 Hydrochloride: An In-depth Technical Guide to a First-in-Class Allosteric SHP2 Inhibitor

<Technical Guide >

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated drug target in oncology.[1][2] For decades, SHP2 was considered "undruggable" due to challenges in developing potent and selective active-site inhibitors.[3] The discovery of SHP099, a first-in-class, potent, and orally bioavailable allosteric inhibitor, represented a paradigm shift in targeting protein tyrosine phosphatases.[1][4] This guide provides a comprehensive technical overview of SHP099 hydrochloride, detailing its mechanism of action, its impact on cellular signaling, and robust, field-proven protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this pivotal chemical probe to interrogate SHP2 biology and advance novel therapeutic strategies.

Introduction: SHP2 as a Central Oncogenic Node

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[4][5] Its function is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, a cascade central to cell proliferation, differentiation, and survival.[2][6]

The Dual Role of SHP2: Signaling and Scaffolding

Under normal physiological conditions, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain sterically blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[7][8] Upon growth factor stimulation, SHP2 is recruited to activated, phosphorylated RTKs or associated scaffolding proteins. This interaction induces a conformational change, relieving the auto-inhibition and exposing the catalytic site.[7] Activated SHP2 then dephosphorylates specific substrates, a key step in promoting the activation of the RAS-MAPK pathway.[6][7]

SHP2 Dysregulation in Disease

The PTPN11 gene was the first proto-oncogene identified that encodes a tyrosine phosphatase.[9] Gain-of-function mutations in PTPN11 are causally linked to developmental disorders like Noonan syndrome and are found in various malignancies, including juvenile myelomonocytic leukemia (JMML), acute myeloid leukemia (AML), and solid tumors such as non-small-cell lung cancer (NSCLC) and breast cancer.[10][11][12] These mutations typically destabilize the auto-inhibited conformation, leading to constitutive phosphatase activity and hyperactivation of the RAS-ERK pathway.[9] Beyond direct mutation, SHP2 is also a critical downstream effector for many oncogenic RTKs that are amplified or mutated in cancer, making it a convergent node for oncogenic signaling.[3][13]

SHP099: Discovery of a "Molecular Glue"

The discovery of SHP099 by Novartis scientists marked a significant breakthrough.[1] Identified through a high-throughput screen, SHP099 was found to inhibit SHP2 not by competing with substrate at the active site, but through a novel allosteric mechanism.[4]

Mechanism of Allosteric Inhibition

Crystallographic and NMR studies have revealed that SHP099 binds to a previously undisclosed tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[1][13][14] By simultaneously engaging all three domains, SHP099 acts as a "molecular glue," stabilizing and locking SHP2 in its closed, auto-inhibited conformation.[15][16] This prevents the conformational opening required for catalytic activity, effectively shutting down the phosphatase function.[1]

Potency and Selectivity

SHP099 is a highly potent inhibitor of wild-type SHP2, with a reported IC50 of 71 nM in biochemical assays.[17][18] A key feature of its allosteric mechanism is its remarkable selectivity. SHP099 shows no inhibitory activity against the closest homolog, SHP1 (61% sequence identity), or a wide panel of other phosphatases and kinases, making it an exquisite tool for probing SHP2-specific functions.[19][20]

| Target | Assay Type | IC₅₀ (µM) | Reference |

| SHP2 (Wild-Type) | Biochemical Phosphatase | 0.071 | [1][17] |

| SHP2E69K | Biochemical Phosphatase | 0.416 | [21] |

| SHP2D61Y | Biochemical Phosphatase | 1.241 | [21] |

| SHP2A72V | Biochemical Phosphatase | 1.968 | [21] |

| SHP2E76K | Biochemical Phosphatase | 2.896 | [21] |

| SHP1 | Biochemical Phosphatase | No Activity | [19] |

| KYSE-520 cells (p-ERK) | Cellular | ~0.25 | [19] |

| MV4-11 cells (Proliferation) | Cellular | 0.32 | [21] |

Table 1: Quantitative Inhibitory Activity of SHP099. This table summarizes the potency of SHP099 against wild-type and various mutant forms of SHP2, as well as its cellular activity. Data is compiled from multiple sources.[1][17][19][21]

Experimental Protocols for SHP099 Characterization

To rigorously evaluate the effects of SHP099, a multi-faceted approach combining biochemical, cellular, and in vivo assays is required. The following protocols are provided as a robust starting point for researchers.

Workflow for Assessing SHP099 Activity

Protocol: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol details the most common method for assessing the pharmacodynamic effect of SHP099 on the RAS-MAPK pathway in a cellular context.[22]

Rationale: Since SHP2 is a key activator of the RAS-MAPK cascade, its inhibition by SHP099 should lead to a measurable decrease in the phosphorylation of downstream effectors, most notably ERK1/2.[1] Measuring the ratio of phosphorylated ERK (p-ERK) to total ERK provides a direct, quantifiable readout of pathway inhibition.[23]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed a SHP2-dependent cell line (e.g., KYSE-520, MDA-MB-468) in 6-well plates and grow to 70-80% confluency.[19][22]

-

Prepare serial dilutions of SHP099 hydrochloride in culture medium. Include a vehicle control (e.g., DMSO).

-

Treat cells with SHP099 or vehicle for a predetermined time (e.g., 2 hours) at 37°C.[19]

-

-

Cell Lysis and Protein Quantification:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

-

Incubate on ice for 30 minutes, then scrape and collect the lysate.[22]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[22]

-

Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.[23]

-

-

SDS-PAGE and Western Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[24][25]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (e.g., Phospho-p44/42 MAPK).[23][24]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]

-

-

Stripping and Re-probing:

-

To ensure equal protein loading, the same membrane must be probed for total ERK.

-

Incubate the membrane in a stripping buffer to remove the p-ERK antibodies.[22][24]

-

Wash thoroughly, re-block, and then probe with a primary antibody for total ERK1/2.[25]

-

Repeat the secondary antibody and detection steps. A loading control like GAPDH can also be used.[22]

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).[23]

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Normalize the data to the vehicle control to determine the percent inhibition of ERK phosphorylation at each SHP099 concentration.

-

In Vivo Pharmacology and Efficacy

SHP099 is orally bioavailable and has demonstrated dose-dependent anti-tumor activity in preclinical xenograft models.[19]

Pharmacokinetics and Pharmacodynamics (PK/PD)

In mouse models, orally administered SHP099 achieves dose-dependent plasma concentrations.[26] Crucially, a direct relationship has been established between the unbound plasma concentration of SHP099 and the inhibition of tumor p-ERK levels.[26][27] Studies in KYSE-520 xenografts showed that a 50-70% reduction in tumor p-ERK was achieved when unbound plasma concentrations of SHP099 exceeded its in vitro cellular IC50.[26] This provides a critical translational link between in vitro potency and the in vivo exposure required for efficacy.

| Parameter | Species | Value / Result | Reference |

| Oral Bioavailability (F) | Mouse | 46% | [19] |

| Oral Exposure (5 mg/kg) | Mouse | 565 µM/h | [19] |

| p-ERK Inhibition | Nude Mice (KYSE-520) | 50-70% reduction when unbound plasma concentration > cellular IC₅₀ | [26] |

| Antitumor Efficacy (T/C%)* | Nude Rats (KYSE-520) | 14% at 25 mg/kg qd | [26] |

Table 2: In Vivo Pharmacological Properties of SHP099. *T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100.

Anti-Tumor Efficacy

In RTK-driven tumor models, such as the KYSE-520 esophageal cancer xenograft, daily oral dosing of SHP099 results in significant tumor growth inhibition.[21] At a dose of 100 mg/kg, tumor stasis was observed.[21] This anti-tumor effect is directly correlated with the extent and duration of p-ERK inhibition in the tumor tissue.[26] Furthermore, SHP099 has shown efficacy in suppressing the growth of multiple myeloma cells and synergizes with the proteasome inhibitor bortezomib.[28]

Applications in Research and Drug Development

SHP099 hydrochloride is more than a potential therapeutic; it is an invaluable tool for dissecting the complex biology of SHP2.

-

Target Validation: It provides a highly selective means to probe the functional consequences of SHP2 inhibition in various biological contexts.

-

Combination Strategies: SHP2 inhibition with SHP099 is being explored in combination with inhibitors of other signaling pathways (e.g., MEK, PI3K) and with immunotherapy.[5][29] SHP2 is implicated in mediating immune checkpoint signaling via PD-1, and its inhibition can enhance anti-tumor immunity.[5][16]

-

Understanding Resistance: SHP099 can be used to study mechanisms of resistance to other targeted therapies, particularly those where SHP2 reactivation is a bypass mechanism.[29]

Conclusion and Future Directions

SHP099 hydrochloride has fundamentally changed the landscape of PTP-targeted drug discovery. Its unique allosteric mechanism provides exquisite selectivity and potent, orally bioavailable inhibition of SHP2. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for the scientific community to effectively utilize this powerful chemical probe. Future work will continue to explore novel combination therapies, investigate its role in modulating the tumor microenvironment, and develop next-generation allosteric inhibitors with improved properties and the ability to target oncogenic SHP2 mutants.[30][]

References

-

Li, S., et al. (2023). Inhibition of SHP2 by the Small Molecule Drug SHP099 Prevents Lipopolysaccharide-Induced Acute Lung Injury in Mice. Inflammation, 46(3), 975-986. Retrieved from [Link]

-

Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. Retrieved from [Link]

-

Guan, S., et al. (2021). Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? Frontiers in Oncology, 11, 725831. Retrieved from [Link]

-

Neel, B. G., et al. (2006). PTPN11 is the first identified proto-oncogene that encodes a tyrosine phosphatase. Blood, 108(8), 2580-2585. Retrieved from [Link]

-

PTPN11 gene. (2016). MedlinePlus Genetics. Retrieved from [Link]

-

PTPN11 gene. (2016). MedlinePlus. Retrieved from [Link]

-

Easton, J. B., et al. (2006). The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor. Journal of Neurochemistry, 97(3), 834-845. Retrieved from [Link]

-

An Allosteric Inhibitor of SHP2 Suppresses RTK-Driven Tumors. (2016). Cancer Discovery, 6(9), OF1. Retrieved from [Link]

-

The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T cells. (1997). Journal of Experimental Medicine, 185(7), 1203-1211. Retrieved from [Link]

-

PTPN11 Plays Oncogenic Roles and Is a Therapeutic Target for BRAF Wild-Type Melanomas. (2019). Molecular Cancer Research, 17(4), 984-995. Retrieved from [Link]

-

What are SHP2 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

-

Sidestepping SHP2 inhibition. (2023). Journal of Experimental Medicine, 220(3), e20222384. Retrieved from [Link]

-

Jiang, Z., et al. (2020). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B, 10(4), 593-604. Retrieved from [Link]

-

NMR and crystallographic analyses of the binding of SHP099 to SHP2... (n.d.). ResearchGate. Retrieved from [Link]

-

Inhibition of SHP2 as an approach to block RAS-driven cancers. (2022). Advances in Cancer Research, 153, 1-23. Retrieved from [Link]

-

Comprehensive Review of SHP2 and to date status of Inhibitors. (2023). ResearchGate. Retrieved from [Link]

-

LaMarche, M. J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(19), 9181-9199. Retrieved from [Link]

-

Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. (2021). MedChemComm, 12(11), 2098-2111. Retrieved from [Link]

-

Discovery of the SHP2 allosteric inhibitor... (2022). RSC Medicinal Chemistry, 13(12), 1546-1552. Retrieved from [Link]

-

Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches. (2023). Cancers, 15(22), 5409. Retrieved from [Link]

-

SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. (2023). Cancer Discovery, 13(11), 2339–2355. Retrieved from [Link]

-

Abstract 1176: Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. (2017). Cancer Research, 77(13_Supplement), 1176. Retrieved from [Link]

-

(PDF) Structural Insights into the Binding Modes of SHP2 Allosteric Inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099. (2017). Leukemia, 31(5), 1222-1225. Retrieved from [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2018). Methods in Cell Biology, 146, 267-285. Retrieved from [Link]

-

SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. (2018). Acta Pharmaceutica Sinica B, 8(5), 757-767. Retrieved from [Link]

-

SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma. (2022). Frontiers in Oncology, 12, 856693. Retrieved from [Link]

-

Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. (2021). Journal of Biomolecular Structure and Dynamics, 39(1), 23-33. Retrieved from [Link]

-

Abstract 1176: Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Phospho-ERK Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Allosteric inhibition of the tyrosine phosphatase SHP2 enhances the anti-tumor immunity of interferon α through induction of caspase-1-mediated pyroptosis in renal cancer. (2024). Journal of Hematology & Oncology, 17(1), 1. Retrieved from [Link]

-

Western blot band for Erk and phopho(p). (2012). ResearchGate. Retrieved from [Link]

-

Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. (2024). Journal of Clinical Investigation, 134(11), e172774. Retrieved from [Link]

-

Discovery of an allosteric small molecule inhibitor that can potently target SHP2 in vitro and in vivo. (2022). Expert Opinion on Therapeutic Patents, 32(10), 1145-1168. Retrieved from [Link]

Sources

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases [pubmed.ncbi.nlm.nih.gov]

- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Frontiers | Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? [frontiersin.org]

- 11. PTPN11 gene: MedlinePlus Genetics [medlineplus.gov]

- 12. medlineplus.gov [medlineplus.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. tenovapharma.com [tenovapharma.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. aacrjournals.org [aacrjournals.org]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]

- 29. aacrjournals.org [aacrjournals.org]

- 30. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SHP099 Hydrochloride in Receptor Tyrosine Kinase-Driven Cancers: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor, SHP099 hydrochloride, and its critical role in the context of receptor tyrosine kinase (RTK)-driven malignancies. We delve into the molecular underpinnings of SHP2's function as a pivotal signaling node, its allosteric inhibition by SHP099, and the preclinical and clinical rationale for its use as a monotherapy and in combination with targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the therapeutic potential of SHP2 inhibition.

Introduction: SHP2 as a Key Downstream Mediator in RTK Signaling

Receptor tyrosine kinases are a family of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, and metabolism.[1][2] Dysregulation of RTK signaling, often through mutations or overexpression, is a common driver of oncogenesis in a wide array of human cancers.[3] The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical downstream signaling molecule for numerous RTKs, including EGFR, HER2, ALK, and FGFR.[3][4]

Contrary to the tumor-suppressive roles of many phosphatases, SHP2 is a proto-oncogene that positively modulates the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2] Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated docking proteins, leading to its conformational activation and subsequent dephosphorylation of substrates that ultimately promote the exchange of GDP for GTP on RAS, thereby activating the MAPK pathway.[5][6] Given its central role in mediating oncogenic signals from multiple RTKs, SHP2 has emerged as a compelling therapeutic target.

SHP099 Hydrochloride: A Potent and Selective Allosteric Inhibitor of SHP2

SHP099 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of SHP2.[7] Unlike traditional active-site inhibitors, SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in a closed, auto-inhibited conformation.[8][9] This unique mechanism of action confers high selectivity for SHP2 over other phosphatases, including the closely related SHP1.[10]

Physicochemical Properties and Formulation

For reproducible in vitro and in vivo studies, proper handling and formulation of SHP099 hydrochloride are essential.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉Cl₂N₅·HCl | [11] |

| Molecular Weight | 388.72 g/mol | [11] |

| In Vitro Solubility (DMSO) | ~4.2 mg/mL (with sonication) | [11] |

| In Vitro Solubility (Water) | ~7.7 mg/mL (with sonication) | [11] |

In Vivo Formulation (Oral Gavage): A common vehicle for oral administration in preclinical mouse models is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[12]

Mechanistic Insights into SHP099 Action in RTK-Driven Cancers

SHP099 exerts its anti-tumor effects primarily by suppressing the RAS-MAPK signaling pathway.[3] In cancer cells driven by RTK activation, SHP099's inhibition of SHP2 leads to a reduction in RAS-GTP levels and subsequent dephosphorylation of ERK1/2, a key downstream effector of the MAPK cascade.[4][13]

Figure 1: Simplified signaling pathway illustrating SHP2's role downstream of RTKs and its inhibition by SHP099.

Synergy with Tyrosine Kinase Inhibitors

A key therapeutic strategy involving SHP099 is its combination with RTK inhibitors (TKIs). In many instances, targeted therapy with a TKI alone can lead to adaptive resistance, often through the reactivation of the MAPK pathway via feedback loops involving other RTKs.[4][14] SHP099 can abrogate this resistance by blocking the common downstream node of SHP2.[4]

-

EGFR-Mutant NSCLC: In non-small cell lung cancer (NSCLC) with EGFR mutations, combination of osimertinib and SHP099 has been shown to strongly suppress p-MEK and p-ERK, leading to marked growth inhibition.[4]

-

ALK-Rearranged NSCLC: For ALK-positive NSCLC, the combination of alectinib and SHP099 synergistically decreases cell viability by inducing G1 cell cycle arrest and apoptosis.[15]

-

HER2-Positive Breast Cancer: In HER2-positive breast cancer, SHP2 inhibition has the potential to block HER2 overexpression and overcome resistance to anti-HER2 therapies.

Figure 2: Logical workflow of synergistic action between TKIs and SHP099.

Experimental Protocols for Evaluating SHP099

Rigorous and reproducible experimental design is paramount in assessing the efficacy of SHP099. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SHP099 on the proliferation of RTK-driven cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., KYSE-520, an esophageal squamous cell carcinoma line with FGFR amplification)

-

Complete growth medium

-

SHP099 hydrochloride

-

DMSO (for stock solution)

-

96-well plates

-

Cell counting kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Prepare a 10 mM stock solution of SHP099 in DMSO.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare serial dilutions of SHP099 in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the SHP099 dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the cell viability reagent to each well, mix, and incubate according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[16][17][18]

Western Blot Analysis of p-ERK Inhibition

Objective: To assess the effect of SHP099 on the phosphorylation of ERK1/2 as a measure of MAPK pathway inhibition.

Materials:

-

Cancer cell line of interest

-

SHP099 hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to reach 70-80% confluency.

-

Treat cells with various concentrations of SHP099 or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[19][20][21]

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SHP099 as a monotherapy or in combination with a TKI in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

SHP099 hydrochloride

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80)

-

Calipers

Procedure:

-

Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a Matrigel/PBS mixture) into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, SHP099, TKI, SHP099 + TKI).

-

Administer SHP099 (e.g., 50-100 mg/kg) and/or the TKI at the predetermined dose and schedule via oral gavage.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[22][23][24]

Sources

- 1. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. SHP-099 HCl | SHP2 inhibitor | CAS 1801747-11-4 | Buy SHP099 HCl from Supplier InvivoChem [invivochem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. SHP2 inhibition restores sensitivity to ALK inhibitors in resistant ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of synergistic suppression of ALK-positive lung cancer cell growth by the combination of ALK and SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jcancer.org [jcancer.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cell proliferation assay [protocols.io]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. JCI Insight - Developing SHP2-based combination therapy for KRAS-amplified cancer [insight.jci.org]

- 24. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of SHP099 Hydrochloride: A Pioneering Allosteric Inhibitor of SHP2

Introduction: The Challenge of Targeting SHP2 in Oncology

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node in cellular signaling pathways regulating cell growth, differentiation, and survival.[1][2][3] SHP2 is a key downstream mediator for multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a pivotal role in the RAS-extracellular signal-regulated kinase (ERK) signaling cascade.[1][4] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in developmental disorders such as Noonan syndrome and various malignancies, including leukemia and a range of solid tumors.[1][2][3] This has established SHP2 as a compelling target for anti-cancer drug development.[2][5]

However, the development of SHP2 inhibitors has been historically challenging. The highly conserved and positively charged active site of protein tyrosine phosphatases (PTPs) has made it difficult to develop potent, selective, and cell-permeable inhibitors that target the catalytic domain.[] Early efforts were often hampered by a lack of specificity and poor pharmacokinetic properties.[] This necessitated a paradigm shift in inhibitor design, moving away from the active site and towards a novel allosteric approach.

The Breakthrough: Discovery of SHP099

A significant breakthrough in targeting SHP2 came from a high-throughput screen of approximately 100,000 compounds, which led to the identification of SHP099 as the first-in-class, potent, and orally bioavailable small-molecule allosteric inhibitor of SHP2.[][7] This discovery, reported by Novartis in 2016, marked a pivotal moment in the field.[3][] SHP099 was found to be highly selective for SHP2, showing no activity against its closest homolog, SHP1, which shares 61% amino acid sequence identity.[8]

The discovery of SHP099 was guided by the understanding of SHP2's autoinhibited conformation. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the PTP catalytic site.[1][9] SHP099 was found to bind to a novel allosteric pocket, stabilizing this autoinhibited state and acting as a "molecular glue".[1]

Mechanism of Action: Allosteric Stabilization of the Autoinhibited Conformation

SHP099 exerts its inhibitory effect through a unique allosteric mechanism.[3] It binds to a tunnel-like pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.[1][3] This binding event locks SHP2 in its closed, auto-inhibited conformation, preventing the N-SH2 domain from unblocking the PTP catalytic site and thus rendering the enzyme inactive.[1][7]

Structural studies, including co-crystal structures of SHP099 in complex with SHP2, have elucidated the precise binding interactions.[7][10] These studies have shown that SHP099's binding is dependent on the closed conformation of SHP2, indicating a conformational selection mechanism.[9]

Signaling Pathway Inhibition

By inhibiting SHP2, SHP099 effectively suppresses the RAS-ERK signaling pathway, which is a critical driver of cell proliferation in many cancers.[3] This leads to a reduction in phosphorylated ERK (p-ERK) levels and subsequent inhibition of tumor cell growth.[7][11] The inhibitory effect of SHP099 is particularly pronounced in cancer cells that are dependent on RTK signaling.[7]

Figure 1: Simplified SHP2 signaling pathway and the inhibitory action of SHP099.

Quantitative Data Summary

The pharmacological properties of SHP099 have been extensively characterized through biochemical, cellular, and in vivo studies.

Table 1: Biochemical Activity of SHP099

| Target | Assay Type | IC₅₀ | Notes |

| SHP2 (Wild-Type) | Biochemical Phosphatase Assay | 71 nM[1] | Potent inhibition of wild-type SHP2. |

| SHP2 D61Y Mutant | Biochemical Phosphatase Assay | 1.241 µM[1][12] | Mutant associated with Noonan syndrome. |

| SHP2 A72V Mutant | Biochemical Phosphatase Assay | 1.968 µM[1][12] | Mutant associated with Noonan syndrome. |

| SHP2 E76K Mutant | Biochemical Phosphatase Assay | 2.896 µM[12] | Oncogenic mutant. |

| SHP1 | Biochemical Phosphatase Assay | No activity[1] | Demonstrates high selectivity of SHP099. |

Table 2: Cellular Activity of SHP099

| Cell Line | Cancer Type | Assay Type | IC₅₀ | Notes |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | p-ERK Inhibition | ~0.25 µM[1] | SHP2-dependent cell line. |

| Cell Proliferation | 1.4 µM[1] | Demonstrates anti-proliferative effects. | ||

| MDA-MB-468 | Triple-Negative Breast Cancer | p-ERK Inhibition | ~0.25 µM[1] | SHP2-dependent cell line. |

| MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | 0.32 µM[12] | Sensitive to SHP099-mediated growth inhibition. |

| TF-1 | Erythroleukemia | Cell Proliferation | 1.73 µM[12] | Demonstrates anti-proliferative effects. |

Table 3: In Vivo Pharmacokinetics and Efficacy of SHP099

| Parameter | Species | Model | Value / Result |

| Oral Bioavailability (F) | Mouse | - | 46%[1] |

| Oral Exposure | Mouse | - | 565 µM/h (at 5 mg/kg PO)[1][8] |

| p-ERK Inhibition | Nude Mice | KYSE-520 Xenograft | 50-70% reduction when unbound plasma concentration > cellular IC₅₀.[11] |

| Antitumor Efficacy (T/C %) | Nude Rats | KYSE-520 Xenograft | 70% at 8 mg/kg qd; 14% at 25 mg/kg qd; 18% at 75 mg/kg q2d[11] |

T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Experimental Protocols

Biochemical SHP2 Phosphatase Assay

This protocol describes a representative in vitro assay to determine the IC₅₀ of SHP099 against SHP2.

Materials:

-

Recombinant human SHP2 protein

-

Phosphopeptide substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA)

-

SHP099 hydrochloride dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of SHP099 hydrochloride in DMSO.

-

Add 1 µL of the diluted SHP099 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 20 µL of SHP2 enzyme solution (e.g., 0.5 nM final concentration) in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

Initiate the phosphatase reaction by adding 20 µL of the phosphopeptide substrate (e.g., 1 µM final concentration) in assay buffer.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., containing a potent phosphatase inhibitor like sodium orthovanadate).

-

Measure the fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each SHP099 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Figure 2: Workflow for the biochemical SHP2 phosphatase assay.

Cellular p-ERK Inhibition Assay

This protocol outlines a method to assess the effect of SHP099 on the phosphorylation of ERK in a cancer cell line.

Materials:

-

SHP2-dependent cancer cell line (e.g., KYSE-520)

-

Complete cell culture medium

-

SHP099 hydrochloride dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of SHP099 or DMSO for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of SHP099 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation (e.g., KYSE-520)

-

SHP099 hydrochloride formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer SHP099 or vehicle control orally at the desired dose and schedule (e.g., once daily).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition (TGI) or T/C % to determine efficacy.

Conclusion and Future Directions

The discovery and development of SHP099 hydrochloride represent a landmark achievement in the field of cancer drug discovery, validating SHP2 as a druggable target and pioneering the concept of allosteric inhibition for this class of enzymes.[3][] The extensive preclinical characterization of SHP099 has demonstrated its potent and selective inhibition of SHP2, leading to the suppression of the RAS-ERK signaling pathway and antitumor activity in various cancer models.[1][3][7]

The success of SHP099 has spurred the development of a new generation of SHP2 inhibitors, some of which are currently in clinical trials.[5][] Future research will likely focus on exploring the full therapeutic potential of SHP2 inhibitors, both as monotherapies and in combination with other targeted agents or immunotherapies.[13][14] The in-depth understanding of the structure-activity relationships and the allosteric mechanism of inhibition provided by the study of SHP099 will continue to guide the design of more potent and selective SHP2 inhibitors with improved pharmacological properties.

References

- BenchChem. (2025). An In-Depth Technical Guide to the Allosteric Inhibition of SHP2 by SHP099. BenchChem.

- MedchemExpress. (n.d.). SHP099 | SHP2 Inhibitor. MedchemExpress.com.

- Ran, H., et al. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Discovery.

- Annual Reviews. (2024). Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy. Annual Reviews.

- ResearchGate. (n.d.). Recent Advances of SHP2 Inhibitors in Cancer Therapy: Current Development and Clinical Application.

- Asmamaw, M. D., et al. (2022). A comprehensive review of SHP2 and its role in cancer. Cell Oncology.

- Chen, Y. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Cancer Discovery.

- BOC Sciences. (2022). The Research Progress in SHP2 and the Inhibitors. BOC Sciences.

- Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.

- LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2.

- BenchChem. (2025). Application Notes and Protocols for the Allosteric SHP2 Inhibitor SHP099. BenchChem.

- Fekkes, P., et al. (2017). Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. AACR Journals.

- ResearchGate. (n.d.). NMR and crystallographic analyses of the binding of SHP099 to SHP2 variants.

- Selleck Chemicals. (n.d.).

- Targeted Oncology. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. targetedonc.com [targetedonc.com]

Exploring the chemical structure and properties of SHP099 hydrochloride

An In-Depth Technical Guide to SHP099 Hydrochloride: Structure, Properties, and Application

Foreword: The Emergence of SHP2 Inhibition

The Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-value target in oncology and developmental disorders. As a non-receptor protein tyrosine phosphatase, SHP2 is a key mediator for multiple receptor tyrosine kinases (RTKs), primarily channeling signals through the RAS-extracellular signal-regulated kinase (ERK) pathway, which governs cell proliferation and survival.[1][2] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and are increasingly identified in various malignancies.[1][2] The discovery of SHP099 hydrochloride marked a pivotal moment, introducing the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][2][] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the chemical structure, mechanism, and practical application of this transformative research tool.

Part 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of rigorous and reproducible research. SHP099 hydrochloride's utility is underpinned by its specific chemical structure and favorable physicochemical characteristics.

Chemical and Structural Properties

SHP099 hydrochloride is a complex heterocyclic small molecule. Its identity is defined by the following descriptors:

-

IUPAC Name: 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride[4][5]

-

CAS Number: 1801747-11-4[4][5][6] (for the hydrochloride salt); 2200214-93-1 is also frequently cited for the monohydrochloride form.[7][8]

The hydrochloride salt form is critical as it generally enhances aqueous solubility and stability, making the compound more amenable to formulation for both in vitro and in vivo studies.[4]

Extensive X-ray crystallography studies have been instrumental in revealing the precise binding mechanism of SHP099. The crystal structure of SHP2 in complex with SHP099 (PDB: 5EHR) shows the inhibitor nestled in a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][4] This unique binding site is the basis for its allosteric mechanism of action.

Physicochemical Data and Handling

Proper handling and storage are paramount to maintaining the integrity and activity of SHP099 hydrochloride. The following table summarizes its key physicochemical properties.

| Property | Value / Condition | Source(s) | Notes |

| Appearance | Crystalline solid / Solid powder | [5][6] | |

| Purity | ≥98% | [6] | Typically verified by HPLC. |

| Storage (Solid) | -20°C for ≥3 years | [5][9][10][11][12] | Store dry and protected from light. |

| Solubility (DMSO) | 32-78 mg/mL (approx. 82-200 mM) | [9][10][11][13] | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[9][13] |

| Solubility (Water) | ~10 mg/mL (approx. 25.7 mM) | [9][10] | Sonication and gentle heating (e.g., 60°C) may be required to fully dissolve.[9] |

| Solubility (Ethanol) | Soluble (~10 mg/mL) | [11][14] | |

| Stock Solution Storage | -80°C for up to 1 year (in DMSO) -20°C for up to 1 month (in DMSO) | [9][10][11][13] | Aliquot to avoid repeated freeze-thaw cycles. |

Expert Insight: Solution Preparation The low aqueous solubility of SHP099 is a critical consideration. When diluting a concentrated DMSO stock into aqueous media, such as cell culture medium, precipitation can occur if the compound's solubility limit is exceeded. To mitigate this, ensure the final DMSO concentration is sufficient to maintain solubility, typically ≤0.5% to prevent solvent-induced cellular toxicity.[11] For in vivo studies, formulation in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been documented.[10]

Part 2: Mechanism of Action and Biological Profile

SHP099's novelty lies not in targeting an enzyme's active site, but in exploiting a unique allosteric pocket to lock the enzyme in an inactive state.

Allosteric Inhibition: A "Molecular Glue"

SHP2 activity is tightly regulated by a conformational change. In its basal state, the N-SH2 domain folds back and blocks the PTP catalytic site, rendering the enzyme auto-inhibited. Upon binding of phosphoproteins to the SH2 domains, a conformational change occurs, exposing the active site and activating the phosphatase.

SHP099 functions as a "molecular glue" by binding to a pocket that is only present in the auto-inhibited state.[1][15] This binding event stabilizes the closed, inactive conformation, preventing the conformational opening required for catalytic activity.[1] This allosteric mechanism is highly specific and avoids the challenges associated with designing selective inhibitors for the highly conserved active sites of protein tyrosine phosphatases.[]

Modulation of the RAS-ERK Signaling Pathway

SHP2 is a critical positive regulator of the RAS-ERK (MAPK) signaling cascade. By dephosphorylating specific regulatory sites on scaffold proteins or receptors, it facilitates the activation of RAS and the subsequent phosphorylation cascade of RAF-MEK-ERK. This pathway is frequently hyperactivated in cancer, driving uncontrolled cell growth.

By locking SHP2 in its inactive state, SHP099 effectively severs this signaling link. The direct, measurable consequence in cellular systems is a dose-dependent reduction in the phosphorylation of ERK (p-ERK), a key downstream marker of pathway activity.[5][9]

Quantitative Biological Activity

The potency and selectivity of SHP099 have been well-characterized across a range of assays.

| Target / Cell Line | Assay Type | IC₅₀ Value | Notes | Source(s) |

| SHP2 (Wild-Type) | Biochemical Phosphatase Assay | 70-71 nM | Highly potent direct inhibition. | [1][2][4][7][9][13] |

| SHP1 | Biochemical Phosphatase Assay | No Activity | Demonstrates exceptional selectivity over its closest homolog. | [1][9][13] |

| SHP2 E76K Mutant | Biochemical Phosphatase Assay | 2.9 µM | Retains activity against some activating mutants, though reduced. | [16] |

| KYSE-520 Cells | Cell Proliferation Assay | 1.4 µM | An RTK-driven esophageal cancer cell line sensitive to SHP2 inhibition. | [9][17] |

| MDA-MB-468 / KYSE-520 | p-ERK Inhibition (Cell-based) | ~0.25 µM | Confirms on-target pathway modulation in SHP2-dependent cells. | [5][9] |

Part 3: Experimental Protocols and Research Applications

To facilitate the application of SHP099 hydrochloride in the laboratory, this section provides validated, step-by-step protocols for key experiments.

Protocol 1: Biochemical SHP2 Inhibition Assay

Objective: To quantify the direct inhibitory effect of SHP099 on SHP2 phosphatase activity in vitro. This assay utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2).

-

Prepare a concentrated stock of recombinant human SHP2 protein in an appropriate buffer.

-

Prepare a 10 mM stock solution of SHP099 hydrochloride in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold) in DMSO.

-

Prepare a stock solution of DiFMUP substrate.

-

-

Assay Procedure:

-

Add 2.5 µL of the diluted SHP099 or DMSO (vehicle control) to wells of a black, low-volume 384-well plate.

-

Add 5 µL of SHP2 enzyme solution (final concentration ~0.5 nM) to each well and mix.

-

Incubate the plate at room temperature for 30-60 minutes to allow for compound binding.

-

Initiate the reaction by adding 2.5 µL of DiFMUP substrate solution.

-

Monitor the increase in fluorescence over 30 minutes using a plate reader (Excitation: 340-360 nm, Emission: 450-460 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of SHP099 concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cellular p-ERK Inhibition Assay (Western Blot)

Objective: To verify that SHP099 inhibits SHP2's downstream signaling in a cellular context by measuring the phosphorylation level of ERK.

Methodology:

-

Cell Culture and Treatment:

-

Plate a sensitive cell line (e.g., KYSE-520) in 6-well plates and allow them to adhere overnight.

-

The next day, serum-starve the cells for 4-6 hours if required to reduce basal pathway activity.

-

Treat cells with a dose range of SHP099 hydrochloride (e.g., 0.1 to 10 µM) or DMSO vehicle for 2-4 hours.

-

If the pathway requires stimulation, add an appropriate growth factor (e.g., EGF) for the last 15-30 minutes of the incubation.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) overnight at 4°C. A loading control (e.g., GAPDH or β-actin) is essential.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the p-ERK signal to the t-ERK signal for each sample to account for any differences in protein loading.

-

Observe the dose-dependent decrease in the p-ERK/t-ERK ratio in SHP099-treated samples.

-

In Vivo Applications

SHP099 hydrochloride is orally bioavailable, with reported bioavailability (F) of 46% in mice, making it suitable for in vivo studies.[9] In tumor xenograft models, such as KYSE-520, oral administration of SHP099 has demonstrated dose-dependent tumor growth inhibition.[9][17] Doses ranging from 10 to 100 mg/kg, administered daily by oral gavage, have shown efficacy, with higher doses achieving tumor stasis.[7][9][17] Furthermore, exciting research has shown that SHP2 inhibition can trigger anti-tumor immunity and synergizes effectively with PD-1 blockade, suggesting a role in immuno-oncology.[15]

Conclusion

SHP099 hydrochloride is more than a small molecule; it is a foundational tool that has validated SHP2 as a tractable therapeutic target. Its well-defined allosteric mechanism, high selectivity, and favorable pharmacological properties have enabled countless studies into the complex biology of the RAS-MAPK pathway and beyond. As research progresses, the insights gained from using SHP099 will continue to fuel the development of next-generation SHP2 inhibitors for the treatment of cancer and other devastating diseases.

References

-

SHP099 (monohydrochloride). (n.d.). Cambridge Bioscience. Retrieved January 10, 2026, from [Link]

-

SHP099 hydrochloride - SHP2 inhibitor. (n.d.). DC Chemicals. Retrieved January 10, 2026, from [Link]

-

NMR and crystallographic analyses of the binding of SHP099 to SHP2... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Retrieved January 10, 2026, from [Link]

-

Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. (2021). PubMed. Retrieved January 10, 2026, from [Link]

-

Zhao, M., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. Retrieved January 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]

- 4. Buy SHP099 hydrochloride | 1801747-11-4 [smolecule.com]

- 5. SHP099 HCl | CAS 1801747-11-4 | Sun-shinechem [sun-shinechem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SHP099 (monohydrochloride) - MedChem Express [bioscience.co.uk]

- 9. selleckchem.com [selleckchem.com]

- 10. SHP099 hydrochloride | SHP2 Inhibitor | ERK1/2 Inhibition | TargetMol [targetmol.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. SHP-099 HCl | SHP2 inhibitor | CAS 1801747-11-4 | Buy SHP099 HCl from Supplier InvivoChem [invivochem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. SHP099,SHP-099|SHP2 inhibitor [dcchemicals.com]

SHP099 Hydrochloride: A Molecular Glue Stabilizing SHP2 in an Autoinhibited State

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology.[1][2] SHP2 plays a pivotal role in mediating cellular signaling downstream of multiple receptor tyrosine kinases (RTKs), regulating key pathways such as the RAS/MAPK cascade that are central to cell proliferation, survival, and differentiation.[3][4] Its dysregulation through gain-of-function mutations or overexpression is implicated in various human cancers and developmental disorders like Noonan syndrome.[2][5] This guide provides a comprehensive technical overview of SHP099 hydrochloride, a first-in-class, potent, and selective allosteric inhibitor of SHP2. We will delve into its unique mechanism of action as a molecular glue, its impact on SHP2 structure and function, and provide detailed protocols for its characterization in both biochemical and cellular contexts.

SHP2: A Key Oncogenic Phosphatase and Therapeutic Target